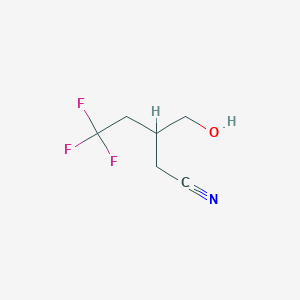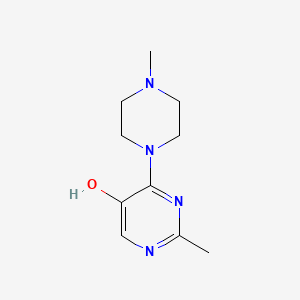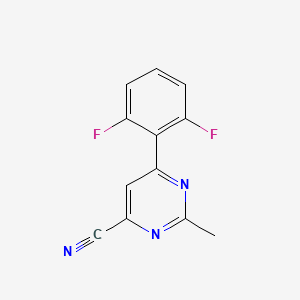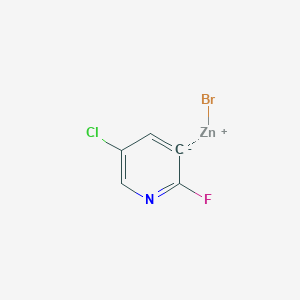
(5-Chloro-2-fluoropyridin-3-yl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-Fluoropyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chlorine and fluorine atoms on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-Fluoropyridin-3-yl)zinc bromide typically involves the halogen-metal exchange reaction. One common method starts with 5-chloro-2-fluoropyridine, which is treated with a suitable zinc reagent, such as zinc bromide, in the presence of a base like lithium chloride in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and reagent purity, to ensure high yield and product consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-Fluoropyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions like Negishi coupling, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., lithium chloride), and solvents like THF.
Conditions: Reactions are typically carried out under an inert atmosphere at controlled temperatures, often ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
(5-Chloro-2-Fluoropyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials through various organic transformations.
Biology: It can be employed in the modification of biologically active molecules, aiding in the development of new drugs and bioactive compounds.
Medicine: Its role in the synthesis of medicinal compounds makes it valuable in drug discovery and development.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-Fluoropyridin-3-yl)zinc bromide involves its role as a nucleophilic reagent in organic synthesis. The zinc atom coordinates with the halogen atoms on the pyridine ring, facilitating the transfer of the organic moiety to the electrophilic partner in cross-coupling reactions. This process is often catalyzed by palladium complexes, which mediate the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-Fluoropyridine: A precursor in the synthesis of (5-Chloro-2-Fluoropyridin-3-yl)zinc bromide.
2-Chloro-5-Fluoropyrimidine: Another halogenated pyridine derivative with similar reactivity.
5-Bromo-2-Fluoropyridine: A related compound used in similar cross-coupling reactions.
Uniqueness
The uniqueness of this compound lies in its dual halogen substitution, which enhances its reactivity and selectivity in organic synthesis. The presence of both chlorine and fluorine atoms provides unique electronic and steric properties, making it a versatile reagent in various chemical transformations.
Propiedades
Fórmula molecular |
C5H2BrClFNZn |
|---|---|
Peso molecular |
275.8 g/mol |
Nombre IUPAC |
bromozinc(1+);5-chloro-2-fluoro-3H-pyridin-3-ide |
InChI |
InChI=1S/C5H2ClFN.BrH.Zn/c6-4-1-2-5(7)8-3-4;;/h1,3H;1H;/q-1;;+2/p-1 |
Clave InChI |
FRXSGEOUZQAASJ-UHFFFAOYSA-M |
SMILES canónico |
C1=[C-]C(=NC=C1Cl)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14869658.png)
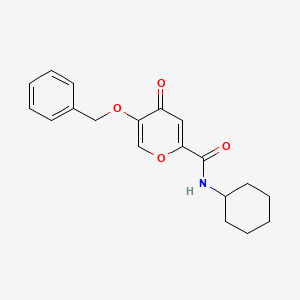
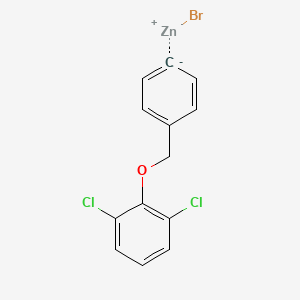
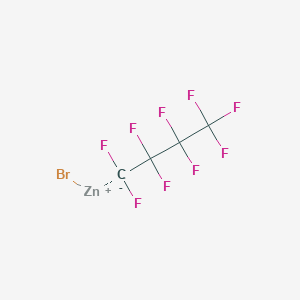

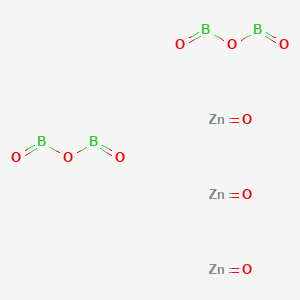
![3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14869698.png)
![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B14869711.png)
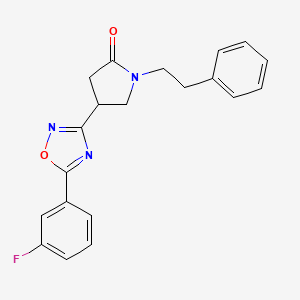
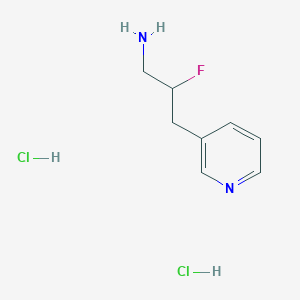
![2-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869730.png)
